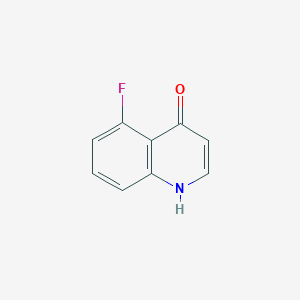

5-Fluoroquinolin-4-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluoroquinolin-4-OL is a chemical compound with the molecular formula C9H6FNO . It contains a total of 19 bonds, including 13 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 1 secondary amine (aromatic) .

Synthesis Analysis

The synthesis of quinoline derivatives, including 5-Fluoroquinolin-4-OL, involves various approaches. These include structural modifications by incorporating substituents into different positions or by means of annelation . For instance, Emami et al. developed a novel class of quinoline derivatives by taking 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid as the starting material .Molecular Structure Analysis

The molecular structure of 5-Fluoroquinolin-4-OL includes 19 bonds, 13 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), and 1 secondary amine (aromatic) .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

5-Fluoroquinolin-4-OL is structurally related to fluoroquinolones, a class of antibacterials known for their potent activity. These compounds inhibit bacterial DNA gyrase, thwarting bacterial replication and transcription . The fluoroquinolones’ ability to penetrate cell membranes enhances their antibacterial efficacy, making them effective against strains resistant to other antibacterials .

Enzyme Inhibition

The fluoroquinolone family, to which 5-Fluoroquinolin-4-OL is related, has shown potential in inhibiting various enzymes. For instance, derivatives have been synthesized that inhibit protein kinase C, an enzyme involved in numerous cellular processes . This suggests that 5-Fluoroquinolin-4-OL could be a starting point for developing new enzyme inhibitors.

Applications in Medicine

Beyond their antibacterial properties, fluoroquinolones have been explored for other medical applications. Their structural modifications have led to compounds with a broad spectrum of activity, potentially useful in treating infections caused by drug-resistant strains . 5-Fluoroquinolin-4-OL could be a candidate for developing new therapeutic agents.

Agriculture

Fluorinated quinolines, which include 5-Fluoroquinolin-4-OL analogs, have found applications in agriculture. They serve as the basis for developing compounds with antibacterial properties, which can be used to protect crops from bacterial diseases .

Material Science

The incorporation of fluorine atoms into compounds like 5-Fluoroquinolin-4-OL can lead to materials with unique properties. These materials can form complexes with metals, which may have applications in creating new types of materials for various industrial applications .

Liquid Crystals and Dye Production

Compounds structurally similar to 5-Fluoroquinolin-4-OL have been used in the production of liquid crystals and dyes. The presence of fluorine atoms and the quinoline structure contribute to the desirable properties of these materials, such as stability and colorfastness .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

5-Fluoroquinolin-4-OL, like other fluoroquinolones, primarily targets bacterial DNA-gyrase . DNA-gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for replication in bacteria, making it an ideal target for antibacterial drugs .

Mode of Action

The compound interacts with its target by inhibiting the DNA-gyrase, thereby preventing bacterial DNA replication . This inhibition occurs as the compound forms a ternary complex with the DNA molecule and the gyrase, blocking the progression of the DNA replication fork .

Biochemical Pathways

The primary biochemical pathway affected by 5-Fluoroquinolin-4-OL is bacterial DNA replication. By inhibiting DNA-gyrase, the compound prevents the unwinding of the DNA helix, which is a crucial step in DNA replication . This inhibition disrupts the entire replication process, leading to the death of the bacterial cell .

Pharmacokinetics

Fluoroquinolones, including 5-Fluoroquinolin-4-OL, are known for their favorable pharmacokinetic profiles . They have high oral bioavailability, meaning they can be effectively absorbed when taken by mouth . They also have a large volume of distribution, indicating that they can reach high concentrations in tissues . .

Result of Action

The result of the action of 5-Fluoroquinolin-4-OL is the inhibition of bacterial growth and replication, leading to the death of bacterial cells . This makes it effective as an antibacterial drug .

Action Environment

The action of 5-Fluoroquinolin-4-OL, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of metal ions can form complexes with fluoroquinolones, which may affect their activity .

Eigenschaften

IUPAC Name |

5-fluoro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTLZRUKASGYSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CN2)C(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429514 |

Source

|

| Record name | 5-FLUOROQUINOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

386-68-5 |

Source

|

| Record name | 5-FLUOROQUINOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Fluorophenyl)ethyl]piperidin-4-one](/img/structure/B1312468.png)

![4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine](/img/structure/B1312504.png)